

2,3,5-Trimethacarb-d3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2,3,5-Trimethacarb-d3

Cat. No.: B3418444

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This technical guide provides an in-depth overview of **2,3,5-Trimethacarb-d3**, a deuterated isotopologue of the carbamate insecticide 2,3,5-Trimethacarb. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering detailed information on its chemical properties, analytical methodologies, and biological interactions. The inclusion of deuterated standards is critical for accurate quantification in complex matrices.

Core Compound Details

2,3,5-Trimethacarb is a component of the commercial insecticide Trimethacarb, which is a mixture of 2,3,5- and 3,4,5-isomers[1]. The deuterated form, **2,3,5-Trimethacarb-d3**, serves as an essential internal standard for quantitative analysis using mass spectrometry techniques[2]. The deuterium labeling provides a distinct mass difference, allowing for precise differentiation from the unlabeled analyte.

Physicochemical Properties

A summary of the key quantitative data for **2,3,5-Trimethacarb-d3** and its unlabeled counterpart is presented below.

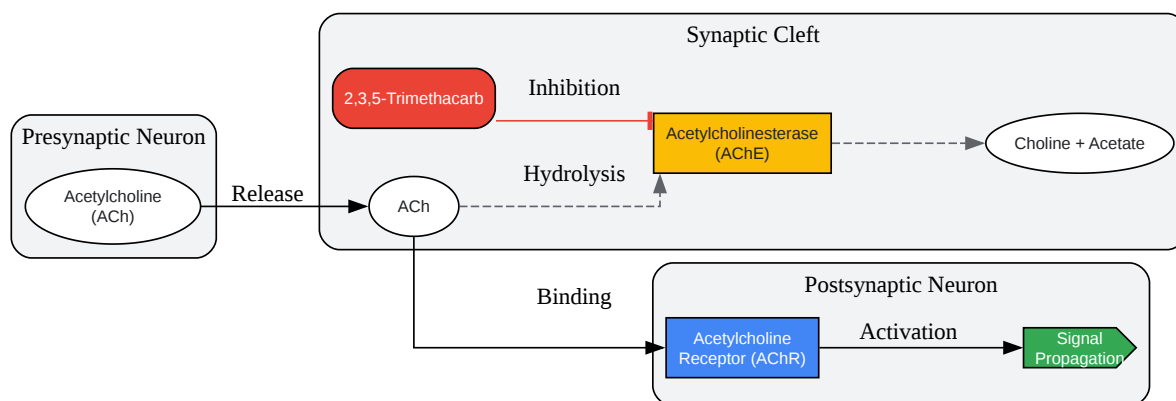
Property	2,3,5-Trimethacarb-d3	2,3,5-Trimethacarb (unlabeled)
CAS Number	12407-86-2[1]	2655-15-4
Molecular Formula	C ₁₁ H ₁₂ D ₃ NO ₂	C ₁₁ H ₁₅ NO ₂
Molecular Weight	196.26 g/mol	193.24 g/mol
IUPAC Name	(2,3,5-trimethylphenyl) N-(trideuteriomethyl)carbamate[3]	(2,3,5-trimethylphenyl) N-methylcarbamate

Biological Activity and Signaling Pathway

The primary mechanism of action for 2,3,5-Trimethacarb, like other carbamate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE)[1]. AChE is crucial for the termination of nerve impulses in the cholinergic signaling pathway by hydrolyzing the neurotransmitter acetylcholine.

Acetylcholinesterase Inhibition Pathway

Inhibition of AChE by 2,3,5-Trimethacarb leads to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of acetylcholine receptors, causing hyperexcitation of the nervous system.



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Cholinergic signaling pathway and inhibition by 2,3,5-Trimethacarb.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Colorimetric)

This protocol is based on the Ellman method for determining AChE inhibitory activity.

1. Materials and Reagents:

- Acetylcholinesterase (AChE) from *Electrophorus electricus*
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
- Acetylthiocholine iodide (ATCI)
- Phosphate buffer (pH 8.0)
- 2,3,5-Trimethacarb solution (in a suitable solvent like DMSO)
- 96-well microplate

- Microplate reader

2. Procedure:

- Prepare working solutions of AChE, DTNB, and ATCI in the phosphate buffer.
- Add 25 μ L of the 2,3,5-Trimethacarb solution at various concentrations to the wells of the microplate. Include a positive control (known inhibitor) and a negative control (solvent only).
- Add 50 μ L of the AChE solution to each well and incubate for 15 minutes at 25°C.
- Add 50 μ L of the DTNB solution to each well.
- Initiate the reaction by adding 25 μ L of the ATCI solution to each well.
- Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 10-15 minutes, or as an endpoint reading after a fixed time.

3. Data Analysis:

- Calculate the rate of reaction for each well.
- Determine the percentage of inhibition for each concentration of 2,3,5-Trimethacarb relative to the negative control.
- Calculate the IC_{50} value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

2,3,5-Trimethacarb-d3 is used as an internal standard for the quantification of Trimethacarb in environmental or biological samples.

1. Sample Preparation (QuEChERS Method):

- Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil) with water.

- Add an appropriate amount of **2,3,5-Trimethacarb-d3** solution as the internal standard.
- Add acetonitrile and QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate).
- Shake vigorously and centrifuge.
- Take an aliquot of the acetonitrile supernatant and add it to a cleanup tube containing dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18, MgSO₄).
- Vortex and centrifuge.
- The final extract is ready for GC-MS analysis.

2. GC-MS/MS Parameters:

- Gas Chromatograph: Equipped with a suitable capillary column (e.g., HP-5ms).
- Injection: Splitless mode.
- Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 300°C).
- Mass Spectrometer: Triple quadrupole (QqQ) operated in Multiple Reaction Monitoring (MRM) mode.
- Ionization: Electron Ionization (EI).
- MRM Transitions: Specific precursor-to-product ion transitions for both 2,3,5-Trimethacarb and **2,3,5-Trimethacarb-d3** need to be optimized.

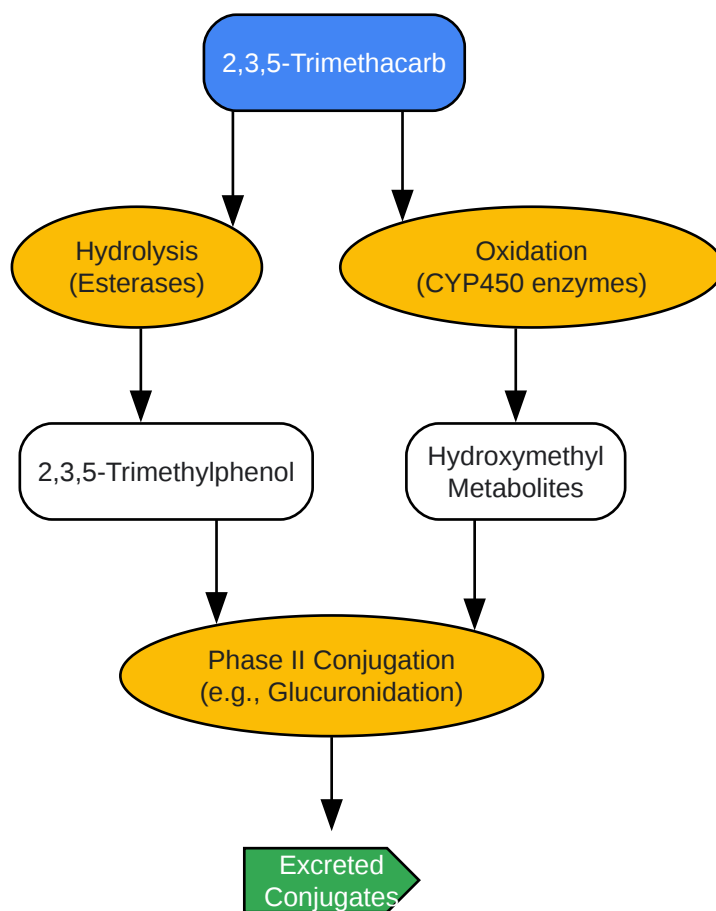
Metabolic and Degradation Pathways

2,3,5-Trimethacarb undergoes transformation in biological systems and the environment through several pathways.

Mammalian Metabolism

In mammals, metabolism of Trimethacarb isomers involves both hydrolytic and oxidative pathways, leading to the formation of multiple metabolites that are then conjugated for

excretion[4].

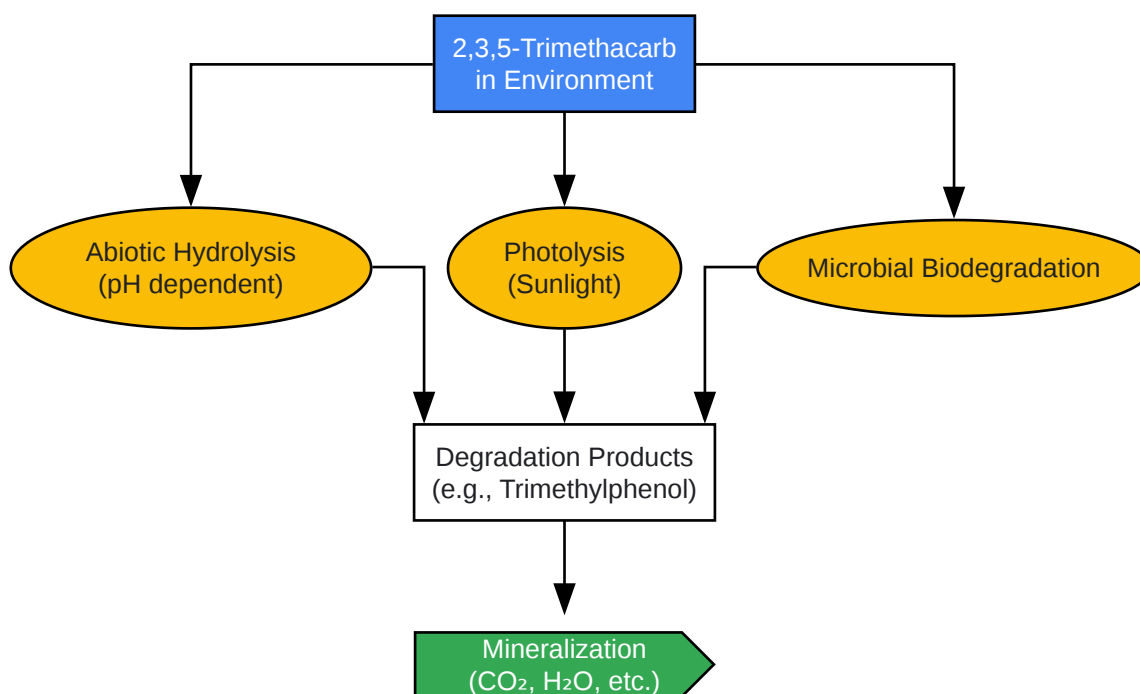


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Simplified metabolic pathway of 2,3,5-Trimethacarb in mammals.

Environmental Degradation

In the environment, 2,3,5-Trimethacarb degrades through abiotic processes like hydrolysis and photolysis, and biotic processes mediated by microorganisms[5].



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Major environmental degradation pathways for 2,3,5-Trimethacarb.

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